molecular formula C42H80NO10P B1244205 1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine

1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine

Cat. No. B1244205
M. Wt: 790.1 g/mol
InChI Key: VYDABBXFPODZIE-IAJQVIMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PS(18:1(9Z)/18:0), also known as PS(18:1/18:0) or PS(36:1), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:1(9Z)/18:0) is considered to be a glycerophosphoserine lipid molecule. PS(18:1(9Z)/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:1(9Z)/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:1(9Z)/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:1(9Z)/18:0) participates in a number of enzymatic reactions. In particular, PS(18:1(9Z)/18:0) can be converted into PE(18:1(9Z)/18:0) through the action of the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:1(9Z)/18:0) can be biosynthesized from PC(18:1(9Z)/18:0) and L-serine through its interaction with the enzyme phosphatidylserine synthase. In humans, PS(18:1(9Z)/18:0) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:0) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:0) pathway.
1-oleoyl-2-stearoyl-sn-glycero-3-phospho-L-serine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as oleoyl and stearoyl respectively. It derives from an oleic acid and an octadecanoic acid. It is a conjugate acid of a 1-oleoyl-2-stearoyl-sn-glycero-3-phospho-L-serine(1-).

Scientific Research Applications

Metabolomic Profiling

1-(9Z-Octadecenoyl)-2-Octadecanoyl-sn-glycero-3-phosphoserine is identified in the sputum metabolome of asthma patients. This compound contributes to the differential metabolomic profiles between asthma patients and healthy controls, suggesting its role in asthma pathophysiology and potential as a biomarker (Tian et al., 2017).

Neurotrophic Effects

Phospholipids, including variants of 1-(9Z-Octadecenoyl)-2-Octadecanoyl-sn-glycero-3-phosphoserine, have been isolated from Bombycis corpus. These compounds demonstrate neurotrophic effects by stimulating the synthesis of nerve growth factor (NGF) in cultured astrocytes, indicating their potential in neurological research and therapy (Kwon et al., 2003).

Lipid Bilayer Research

Research on lipid bilayers, crucial for understanding cell membrane dynamics, includes studying compounds like 1-(9Z-Octadecenoyl)-2-Octadecanoyl-sn-glycero-3-phosphoserine. Studies focus on their behavior in phospholipid bilayers, providing insights into membrane fluidity, stability, and molecular motion, crucial for biological and pharmacological applications (Barton & Gunstone, 1975).

Lipid-Molecule Interactions

This compound plays a role in studying the interactions between small molecules and lipid membranes. Such research can inform drug development, particularly in understanding how drug candidates interact with cell membranes (Huang et al., 2013).

Plant Biology Research

In plant biology, similar compounds are used to investigate lipid-linked desaturation of acyl groups in plant microsomal membranes. These studies provide insights into plant lipid metabolism and the role of unsaturated lipids in plant cells (Sperling & Heinz, 1993).

properties

Product Name

1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine

Molecular Formula

C42H80NO10P

Molecular Weight

790.1 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C42H80NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,38-39H,3-16,18,20-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-/t38-,39+/m1/s1

InChI Key

VYDABBXFPODZIE-IAJQVIMPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(O)OC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)(O)OCC(C(=O)O)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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